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molecular formula C4H6O3 B8610444 Methoxymalonaldehyde

Methoxymalonaldehyde

Cat. No. B8610444
M. Wt: 102.09 g/mol
InChI Key: JBDLAPGGRNEDKV-UHFFFAOYSA-N
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Patent
US05480884

Procedure details

A mixture of 11.62 g (77.5 mmol) of isopropylguanidine hydrogen sulfate, 32 ml (5 eq; 0.37 mol) of freshly distilled pyrrolidine in 230 ml of anhydrous methanol is refluxed for twenty minutes. A methanolic solution (60 ml) of methoxymalonaldehyde (1 eq; 77.5 mmol; 10 g) is added to the above solution at 0° C. as well as 140 g of molecular sieve (4 A °). The reaction medium is stirred under argon and under reflux for 24 hours. The molecular sieves are removed by filtration and then rinsed with methanol. Evaporation of the filtrate gives a residue which is taken up with ethyl acetate and then acidified with a 1N hydrochloric acid solution. The organic phases are washed with a saturated sodium chloride solution, dried over sodium sulfate, evaporated and purified on silica gel under 200 mb (eluent: 50 ethyl acetate/50 heptane).
Quantity
11.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[CH:6]([NH:9][C:10]([NH2:12])=[NH:11])([CH3:8])[CH3:7].N1C[CH2:16][CH2:15][CH2:14]1.[CH3:18][O:19]C(C=O)C=O.Cl.[CH3:26][OH:27]>C(OCC)(=O)C>[CH:6]([NH:9][C:10]1[N:12]=[CH:16][C:15]([C:26]([O:19][CH3:18])=[O:27])=[CH:14][N:11]=1)([CH3:8])[CH3:7] |f:0.1|

Inputs

Step One
Name
Quantity
11.62 g
Type
reactant
Smiles
S(=O)(=O)(O)O.C(C)(C)NC(=N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Name
Quantity
230 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
COC(C=O)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction medium is stirred under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for twenty minutes
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The molecular sieves are removed by filtration
WASH
Type
WASH
Details
rinsed with methanol
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate
CUSTOM
Type
CUSTOM
Details
gives a residue which
WASH
Type
WASH
Details
The organic phases are washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified on silica gel under 200 mb (eluent: 50 ethyl acetate/50 heptane)

Outcomes

Product
Name
Type
Smiles
C(C)(C)NC1=NC=C(C=N1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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